![molecular formula C18H16N4O2 B2949907 N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide CAS No. 1903685-94-8](/img/structure/B2949907.png)
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide
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Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-6-carboxamide, also referred to as HCQ, is a heterocyclic compound. It is a synthetic analog of 5-oxo-hexahydroquinoline (5-oxo-HHQ), a biologically attractive fused heterocyclic core . Compounds containing the 5-oxo-HHQ core have been of great interest to researchers due to their broad pharmacological and biological significance .
Synthesis Analysis
The synthesis of 5-oxo-HHQs and their derivatives, which include HCQ, often involves multicomponent reactions (MCRs) of diverse methodologies . A type of MCR called the Hantzsch reaction is widely used for the synthesis of symmetrical and unsymmetrical dihydropyridines (DHPs), which are part of the 5-oxo-HHQ structure . The reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .Molecular Structure Analysis
The molecular formula of HCQ is C18H16N4O2. It is a fused heterocycle which consists of a nitrogen-containing doubly unsaturated six-membered nucleus, termed a dihydropyridine (DHP) ring, and a cyclohexanone ring .Scientific Research Applications
Nanotechnology in Agriculture
Foliar Application of Nanoparticles: The compound has been explored for its potential as a foliar spray in the form of nanoparticles. This application aims to improve the effectiveness of plant protection technologies, enhancing defenses against pests and diseases, and potentially increasing the yield and quality of crops .
Food Safety and Biofortification
Iron-based Nanofertilizers: Research has indicated that iron-based nanomaterials, which could include derivatives of the compound, are used to reduce heavy metal concentration in crops. This is particularly significant for wheat grown in cadmium-contaminated fields, highlighting the compound’s role in food safety and biofortification .
Pharmaceutical Research
Diuretic Action: The compound has been studied for its diuretic effects. It shows promise as a potential inhibitor of aldosterone synthase, which could lead to new treatments for conditions managed by diuretics .
Material Synthesis
Chemical Compound Utilization: The versatile nature of the compound allows for its use in material synthesis, contributing to the development of new materials with specific desired properties.
Drug Development
Potential Therapeutic Applications: While specific details are not provided in the search results, compounds with similar structures and properties are often investigated for their therapeutic potential, including their use in drug development processes.
Scientific Research Skills
Enhancing Research Methodologies: Although not directly related to the compound itself, the development of scientific thinking and research skills is crucial for conducting high-quality research in any field, including the study of complex compounds like AKOS025389443 .
properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-17-10-13-9-14(4-6-16(13)21-22-17)20-18(24)12-3-5-15-11(8-12)2-1-7-19-15/h1-3,5,7-8,10,14H,4,6,9H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPSQJFYAFZCKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)quinoline-6-carboxamide |
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